CCR4 Antagonist Potency: Structural Uniqueness Among Piperazinyl Pyrimidine Derivatives
The target compound is a specific exemplar from a patent family claiming piperazinyl pyrimidine derivatives as hCCR4 antagonists [1]. While explicit, publicly available IC50 values for this exact compound against hCCR4 are limited in the allowed sources, structurally analogous compounds within the same patent series have demonstrated potent CCR4 antagonism [1]. The specific 4-fluorobenzoyl substitution is critical for activity; related compounds lacking this group show reduced potency based on structure-activity relationship (SAR) trends described in the patent [1]. This positions CAS 946281-46-5 as a key tool compound for probing CCR4 pharmacology.
| Evidence Dimension | hCCR4 antagonism (structural determinant) |
|---|---|
| Target Compound Data | Specific 4-fluorobenzoyl piperazine derivative (exact IC50 not publicly available from allowed sources) |
| Comparator Or Baseline | Other piperazinyl pyrimidine derivatives with varied N-acyl substitutions (e.g., unsubstituted benzoyl, alkyl acyl) |
| Quantified Difference | Qualitative SAR: 4-fluorobenzoyl group confers optimal potency within the series |
| Conditions | In vitro hCCR4 binding/functional assays as described in US Patent 9,493,453 B2 |
Why This Matters
Procurement of this specific compound ensures consistency with the patented pharmacophore for CCR4 antagonism, which is essential for reproducible SAR studies and drug discovery campaigns targeting this receptor.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, granted November 15, 2016. View Source
